molecular formula C19H22N6O2 B2759641 8-(2-((3,4-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923203-46-7

8-(2-((3,4-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2759641
CAS RN: 923203-46-7
M. Wt: 366.425
InChI Key: XEMRXOLCVBVIDX-UHFFFAOYSA-N
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Description

8-(2-((3,4-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study discusses the synthesis of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, demonstrating their potent ligand activity for 5-HT(1A) receptors. Preliminary pharmacological evaluation indicates potential anxiolytic and antidepressant activities, highlighting the compound's relevance in developing new therapeutic agents (Zagórska et al., 2009).

Structure-Activity Relationships and Molecular Studies

Another research elaborates on the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and their affinity for serotoninergic and dopaminergic receptors. The findings underline the importance of substituents in receptor affinity and selectivity, potentially guiding the design of novel compounds with antidepressant and anxiolytic-like activities (Zagórska et al., 2015).

Synthesis and Biological Activity of Purine Derivatives

A study on the synthesis of 7,8-polymethylenepurine derivatives explores their precursors' antiviral and antihypertensive activities. This research provides insights into the therapeutic potential of purine derivatives, emphasizing the importance of structural modifications in enhancing biological activity (Nilov et al., 1995).

Luminescence Sensing of Benzaldehyde

Research on lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate demonstrates selective sensitivity to benzaldehyde derivatives. These findings suggest applications in fluorescence sensing, leveraging the unique luminescence properties of lanthanide ions (Shi et al., 2015).

properties

IUPAC Name

6-[2-(3,4-dimethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-11-5-6-14(9-12(11)2)20-7-8-24-13(3)10-25-15-16(21-18(24)25)23(4)19(27)22-17(15)26/h5-6,9-10,20H,7-8H2,1-4H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMRXOLCVBVIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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